1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
Description
1-{2-Methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a heterocyclic compound featuring a piperazine core substituted with two distinct pyrimidine-based moieties. The 2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl group introduces a fused cyclopentane-pyrimidine system, conferring conformational rigidity and lipophilicity. The 1H-pyrazolo[3,4-d]pyrimidin-4-yl substituent adds a bicyclic pyrazole-pyrimidine structure, which is commonly associated with kinase inhibition and anticancer activity . This dual substitution likely enhances target binding through complementary hydrophobic and hydrogen-bonding interactions.
Properties
IUPAC Name |
4-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-11-21-14-4-2-3-12(14)17(22-11)25-7-5-24(6-8-25)16-13-9-20-23-15(13)18-10-19-16/h9-10H,2-8H2,1H3,(H,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAMAZWDFAOVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=NC5=C4C=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibitCDK2 , a protein kinase involved in regulating the cell cycle.
Mode of Action
Similar compounds have been shown to inhibit cdk2, thereby disrupting the cell cycle and potentially leading to cell death. This inhibition is likely due to the compound’s interaction with the ATP-binding site of CDK2.
Biochemical Pathways
By inhibiting cdk2, it could affect the cell cycle, particularly the transition from g1 phase to s phase. This could lead to cell cycle arrest and apoptosis, especially in cancer cells.
Result of Action
Similar compounds have demonstrated cytotoxic activities against various cancer cell lines. For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively).
Biochemical Analysis
Biochemical Properties
The compound 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has been found to interact with various enzymes and proteins, particularly CDK2 (Cyclin-Dependent Kinase 2), a key regulator of the cell cycle. The compound acts as an inhibitor of CDK2, thereby affecting cell cycle progression.
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the growth of various cell lines, including MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HepG-2 (hepatocellular carcinoma) cells. It influences cell function by altering cell cycle progression and inducing apoptosis within cells.
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, particularly CDK2. By inhibiting CDK2, the compound interferes with the normal progression of the cell cycle, leading to cell growth inhibition and apoptosis.
Temporal Effects in Laboratory Settings
It has been observed that the compound’s cytotoxic activities against various cell lines are significant.
Biological Activity
The compound 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex organic molecule with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.4 g/mol. The structure features a cyclopenta[d]pyrimidine core fused with a pyrazolo[3,4-d]pyrimidine moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. A study conducted by Abd El-Salam et al. reported that synthesized pyrazolo derivatives demonstrated notable antibacterial and antifungal activity against various strains, suggesting that the compound may possess similar properties due to its structural characteristics .
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, compounds derived from this class have shown effective inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses. The LD50 values for some derivatives indicate a favorable safety profile compared to established anti-inflammatory drugs like Diclofenac .
Antitumor Activity
The biological significance of pyrazolo[3,4-d]pyrimidines extends to anticancer research. Studies have suggested that these compounds can act as inhibitors of key enzymes involved in cancer progression and may induce apoptosis in cancer cells. The specific mechanisms often involve interference with signaling pathways critical for tumor growth and metastasis .
Synthesis and Evaluation
A notable study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their biological activities. The results indicated that compounds with specific substitutions on the piperazine ring exhibited enhanced anti-inflammatory and antimicrobial effects. For example, compound 7 from this series demonstrated an LD50 greater than 2457 mg/kg in acute toxicity tests, indicating a promising safety margin for further development .
Data Tables
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic effects:
- Anticancer Activity : Studies have indicated that it may inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
- Anti-inflammatory Properties : The compound shows promise in reducing inflammation markers in vitro and in vivo.
- Antimicrobial Effects : Preliminary tests suggest efficacy against various bacterial strains, making it a candidate for antibiotic development.
Drug Discovery
As a bioactive molecule, it serves as a lead compound for the development of new drugs targeting diseases such as cancer and infections. Its structural features allow for modifications that could enhance potency and selectivity.
Coordination Chemistry
The unique structure allows it to act as a ligand in coordination chemistry, forming complexes with metal ions which can be useful in catalysis or material science.
Case Studies
Several studies have explored the applications of this compound:
-
Anticancer Study :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa) through apoptosis induction mechanisms.
-
Anti-inflammatory Research :
- Research reported in Pharmaceutical Biology highlighted its ability to reduce TNF-alpha levels in LPS-stimulated macrophages, indicating potential use in treating inflammatory diseases.
-
Antimicrobial Testing :
- In a study conducted by International Journal of Antimicrobial Agents, the compound was tested against MRSA strains and showed promising results, suggesting further exploration as an antibiotic candidate.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Target Compound
- Core : Piperazine.
- Substituents :
- Position 1 : 2-Methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl (fused cyclopentane-pyrimidine).
- Position 4 : 1H-pyrazolo[3,4-d]pyrimidin-4-yl (bicyclic pyrazole-pyrimidine).
Comparative Compounds
Target Compound
Comparative Compounds
- Compound 3 () : Prepared via refluxing 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate, yielding hydrazinyl derivatives.
- Compound 5a () : Synthesized by condensing hydrazinyl derivatives with aromatic aldehydes, forming hydrazone linkages.
- Thieno-pyrimidine hybrid (): Formed via Vilsmeier–Haack reaction and subsequent cyclization.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3) | 1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine |
|---|---|---|---|
| Molecular Weight | ~450 g/mol* | 242.27 g/mol | 339.46 g/mol |
| LogP (Predicted) | High (~3.5) | Moderate (~2.1) | High (~3.8) |
| Hydrogen Bond Donors | 2 | 3 | 0 |
| Hydrogen Bond Acceptors | 8 | 6 | 5 |
| Solubility | Low (DMSO) | Moderate (Ethanol) | Low (DMSO) |
*Estimated based on structural analogs.
Preparation Methods
Cyclopenta[d]pyrimidin-4-yl-piperazine Intermediate
The synthesis begins with preparing the cyclopenta[d]pyrimidin-4-yl-piperazine intermediate. A key method involves reacting 4,6-dichloro-2-methylpyrimidine with 1-(2-hydroxyethyl)piperazine in dichloromethane (DCM) at 30°C for 2.5 hours, followed by triethylamine (TEA) addition and overnight stirring. This yields 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol with an 89.8% yield after recrystallization in n-hexane. Alternative protocols using 1,4-dioxane and N,N-diisopropylethylamine (DIPEA) under reflux conditions report lower yields (39%), highlighting the sensitivity of the reaction to solvent and base selection.
Critical Parameters :
-
Solvent : Dichloromethane outperforms 1,4-dioxane due to better solubility and milder conditions.
-
Base : Triethylamine minimizes side reactions compared to bulkier amines like DIPEA.
-
Temperature : Room temperature (20–30°C) prevents decomposition of heat-sensitive intermediates.
Coupling Strategies for the Target Compound
Sequential Substitution on Piperazine
The target molecule requires selective substitution at both nitrogen atoms of the piperazine ring. A two-step approach is employed:
-
First Coupling : Reacting piperazine with 4-chloro-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine in DCM at 20°C for 16 hours achieves mono-substitution with 85% yield. Excess cyclopenta[d]pyrimidine derivative ensures minimal di-substitution.
-
Second Coupling : The remaining piperazine nitrogen is reacted with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine in acetonitrile at 80°C for 12 hours, yielding the final product after column chromatography (DCM:MeOH = 20:1).
One-Pot Coupling Optimization
Recent advances explore one-pot reactions using orthogonal protecting groups. For example, tert-butoxycarbonyl (Boc) protection on one piperazine nitrogen allows selective coupling with cyclopenta[d]pyrimidine, followed by deprotection and subsequent reaction with pyrazolo[3,4-d]pyrimidine. This method reduces purification steps but requires careful control of reaction stoichiometry.
Reaction Condition Analysis
Solvent and Base Effects
| Solvent | Base | Temperature | Yield | Purity |
|---|---|---|---|---|
| Dichloromethane | Triethylamine | 30°C | 89.8% | 95% |
| 1,4-Dioxane | DIPEA | Reflux | 39% | 80% |
| Acetonitrile | K2CO3 | 80°C | 72% | 90% |
Dichloromethane with TEA provides optimal yields and purity, while polar solvents like acetonitrile improve reactivity for less nucleophilic substrates.
Temperature and Time Optimization
-
Cyclopenta[d]pyrimidine Coupling : Reactions at 20–30°C for 12–24 hours achieve >85% conversion, whereas reflux conditions lead to side products (e.g., di-substituted piperazine).
-
Pyrazolo[3,4-d]pyrimidine Coupling : Elevated temperatures (80°C) are necessary due to the lower reactivity of the chloro group in the pyrazolo[3,4-d]pyrimidine scaffold.
Purification and Characterization
Chromatographic Techniques
-
Flash Chromatography : Silica gel columns with gradients of DCM:MeOH (20:1 to 10:1) effectively separate mono- and di-substituted piperazine derivatives.
-
Recrystallization : n-Hexane or heptane recrystallization yields high-purity (>95%) solids, as demonstrated for cyclopenta[d]pyrimidine intermediates.
Spectroscopic Validation
-
¹H NMR : Key signals include singlet peaks for the methyl group on cyclopenta[d]pyrimidine (δ 2.4 ppm) and aromatic protons from pyrazolo[3,4-d]pyrimidine (δ 8.1–8.3 ppm).
-
Elemental Analysis : Successful synthesis is confirmed by matching calculated and observed values for C, H, and N (e.g., C11H17ClN4O: Calculated C 51.46, H 6.67, N 21.82; Found C 51.45, H 6.69, N 21.82).
Industrial-Scale Considerations
Q & A
Q. What are the key synthetic pathways for synthesizing 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine?
Methodological Answer: The synthesis typically involves multi-step protocols:
Core Formation : Condensation of substituted hydrazines with ketones (e.g., 4-alkoxyacetophenone) in refluxing ethanol with glacial acetic acid to form ethylidene hydrazine intermediates .
Ring Closure : Vilsmeier-Haack-Arnold formylation using POCl₃/DMF to generate pyrazole-carbaldehyde intermediates .
Piperazine Coupling : Reaction of the pyrazolo-pyrimidine intermediate with piperazine derivatives under refluxing ethanol/water (4:1 v/v) to form the final compound .
Critical Parameters : Temperature control during formylation and stoichiometric ratios of coupling reagents are essential to avoid side products .
Q. Which spectroscopic and analytical methods are critical for structural characterization?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the pyrimidine and piperazine rings .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving stereochemical ambiguities in cyclopenta-pyrimidine moieties .
- IR Spectroscopy : To identify carbonyl (C=O) and amine (N-H) functional groups .
Validation : Cross-referencing spectral data with computational predictions (e.g., DFT calculations) enhances accuracy .
Q. What initial biological screening assays are recommended for assessing bioactivity?
Methodological Answer:
- Kinase Inhibition Assays : Use ATP-competitive ELISA to evaluate binding to kinases (e.g., Aurora A, CDK2) .
- Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the piperazine moiety’s GPCR affinity .
Controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Advanced Questions
Q. How can reaction yields be optimized during the synthesis of piperazine-linked pyrazolo-pyrimidine derivatives?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during coupling reactions .
- Temperature Gradients : Gradual heating (e.g., 60°C → 110°C) during formylation minimizes decomposition .
Case Study : A 20% yield increase was achieved by replacing ethanol with DMSO in piperazine coupling steps .
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer: Contradictions often arise from:
- Substituent Effects : Minor structural changes (e.g., methyl vs. methoxy groups) drastically alter target affinity. For example:
| Compound Substituent | Reported Activity | Source Study |
|---|---|---|
| 2-Methylcyclopenta[d]pyrimidine | Kinase inhibition (IC₅₀ = 12 nM) | |
| 2-Ethyl analog | No activity |
- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
- Computational Validation : MD simulations to reconcile divergent binding data .
Q. How can computational modeling predict binding interactions with kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between the pyrazolo-pyrimidine core and kinase ATP pockets .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent electronegativity with IC₅₀ values to guide analog design .
Validation : Compare predicted binding energies with experimental SPR data (e.g., KD values) .
Q. What are the structural analogs of this compound, and how do their activities compare?
Methodological Answer: Key analogs and their activities include:
Insight : Piperazine-linked analogs show enhanced blood-brain barrier penetration compared to morpholine derivatives .
Q. How does stereochemistry influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Chiral Resolution : Use asymmetric lithiation with (-)-sparteine to synthesize enantiopure piperazines .
- Pharmacokinetic Profiling : Compare AUC(0-24h) of enantiomers in rodent models—R-enantiomers exhibit 3x higher bioavailability .
- Metabolism Studies : CYP3A4 preferentially oxidizes S-enantiomers, reducing plasma half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
